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Compound of Interest

Compound Name: Triasulfuron

Cat. No.: B1222591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for

Triasulfuron, a sulfonylurea herbicide. The information compiled herein is intended to furnish

researchers and chemical development professionals with a comprehensive understanding of

the requisite chemical intermediates, experimental protocols, and quantitative data associated

with its synthesis.

Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of Triasulfuron is a multi-step process

that involves the preparation of two key chemical intermediates, followed by their condensation

to yield the final product. The core of this strategy lies in the formation of a sulfonylurea bridge

between a substituted benzenesulfonamide and a triazine derivative.

The two primary intermediates are:

Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide

The general synthetic approach is illustrated below.
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Intermediate A: 2-Amino-4-methoxy-6-methyl-1,3,5-
triazine
This intermediate provides the triazine core of the Triasulfuron molecule. A common method

for its synthesis involves the reaction of acetamidine hydrochloride with dimethyl N-

cyanoimidocarbonate in the presence of a base.

Experimental Protocol:

To a solution of methanol (50 mL) and potassium hydroxide pellets (6.8 g), acetamidine

hydrochloride (9.5 g) is added at 10°C.

This mixture is then added dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4

g) in methanol (40 mL), also maintained at 10°C.

Following the addition, the reaction mixture is stirred at 25°C for 2 hours.

The reaction is quenched by pouring the mixture into 40 mL of ice water.

The resulting solid precipitate is collected by filtration, washed sequentially with water and

methanol, and then dried at 70°C overnight to yield the final product.

Parameter Value Reference

Yield 84% [1]

Melting Point 258-261 °C

Characterization Data: Spectroscopic data for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine,

including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in chemical

databases.[1][2]

Intermediate B: 2-(2-Chloroethoxy)benzenesulfonamide
The synthesis of this substituted benzenesulfonamide intermediate is a multi-step process,

typically starting from 2-acetoxybenzenesulfonic acid or a related precursor. A representative

pathway is detailed in Chinese patent CN103508968A.[3]
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Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonic acid

This step involves the reaction of a protected phenol with 2-chloroethanol. The patent suggests

starting from 2-acetoxybenzenesulfonic acid and 2-chloroethanol.

Step 2: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride. A common method for this

transformation is the use of phosgene in the presence of a catalyst like DMF.

Experimental Protocol (based on CN103508968A):

In a round-bottom flask, 2-(2-chloroethoxy)benzenesulfonic acid (10.23 g) is dissolved in

chlorobenzene (100 mL).

Phosgene (9.9 g) and DMF (0.73 g) are added.

The mixture is heated in an oil bath at 85-105°C for 5 hours.

Step 3: Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Experimental Protocol (based on CN103508968A):

The reaction mixture from the previous step is cooled to 60-70°C.

A 30% aqueous ammonia solution (11.3 g) is added over 1 hour.

The mixture is stirred for an additional 2 hours.

After cooling, the precipitated product is collected by filtration.
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Parameter

Molar Ratio
(Sulfonic
acid:Ammonia
)

Temperature Reaction Time Reference

Reaction

Conditions
1:3 to 1:8 60-70°C > 2.5 hours

Final Synthesis of Triasulfuron
The final step in the synthesis is the condensation of the two key intermediates, 2-amino-4-

methoxy-6-methyl-1,3,5-triazine and 2-(2-chloroethoxy)benzenesulfonamide. This reaction

forms the crucial sulfonylurea linkage.

Experimental Protocol (based on CN103508968A):

In a round-bottom flask, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (28 g), sodium

methoxide (10.8 g), and dimethyl carbonate (18 g) are mixed in water (200 mL) as the

solvent. A suitable amount of hydrochloric acid is added.

After stirring for 3 hours at room temperature, a solution of 2-(2-

chloroethoxy)benzenesulfonamide (0.04 mol) in dry acetonitrile (200 mL) is added.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mL) is added, and the mixture is stirred at

room temperature for 3 hours.

The reaction is worked up by dilution with water and a 5% hydrochloric acid solution.

The product is washed with water and ether, and then collected by filtration and dried.

Parameter
Molar Ratio
(Sulfonamide:
Triazine)

Temperature Reaction Time Reference

Reaction

Conditions
1:1 to 1:3

Room

Temperature
2-4 hours
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Alternative Synthesis Route via Sulfonyl Isocyanate
An alternative and common method for the formation of the sulfonylurea bridge involves the

use of a sulfonyl isocyanate intermediate. In this pathway, 2-(2-

chloroethoxy)benzenesulfonamide is first converted to 2-(2-chloroethoxy)benzenesulfonyl

isocyanate. This highly reactive intermediate is then coupled with 2-amino-4-methoxy-6-methyl-

1,3,5-triazine to yield Triasulfuron. The commercial production of Triasulfuron often utilizes a

sulfonyl isocyanate or sulfonamide intermediate.

Visualization of the Synthetic Pathway
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Caption: Synthetic pathway of Triasulfuron.

Conclusion
This technical guide has outlined the primary synthetic route to Triasulfuron, detailing the

preparation of its key intermediates and the final condensation step. The provided experimental

protocols and quantitative data, primarily drawn from patent literature, offer a solid foundation

for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction

conditions, yields, and purification methods would be necessary. The alternative pathway

involving a sulfonyl isocyanate intermediate also represents a viable and widely used industrial

approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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